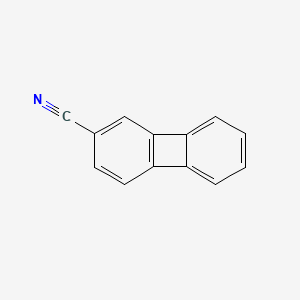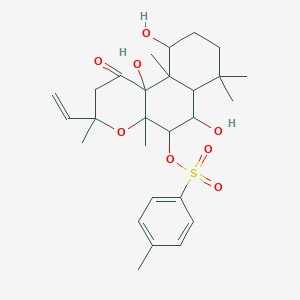
7-Tosyl-7-desacetylforskolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tosyl-7-desacetylforskolin is a synthetic derivative of forskolin, a natural compound extracted from the roots of the plant Coleus forskohlii. Forskolin and its derivatives are known for their ability to modulate various biological processes, particularly through the activation of adenylate cyclase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tosyl-7-desacetylforskolin typically involves the tosylation of 7-desacetylforskolin. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. This process generally requires the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned tosylation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 7-Tosyl-7-desacetylforskolin can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the molecule .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a useful intermediate in the synthesis of other forskolin derivatives.
Biology: The compound has been investigated for its effects on cellular processes, particularly those involving cAMP signaling pathways.
Mecanismo De Acción
The primary mechanism of action of 7-Tosyl-7-desacetylforskolin involves its interaction with cellular signaling pathways. Unlike forskolin, which is a potent activator of adenylate cyclase, this compound does not stimulate adenylate cyclase even at high concentrations. it can fully inhibit glucose transport in adipocyte plasma membranes, indicating a distinct site of action compared to forskolin .
Comparación Con Compuestos Similares
Forskolin: The parent compound, known for its potent activation of adenylate cyclase.
7-Desacetylforskolin: A derivative lacking the acetyl group, with reduced potency in activating adenylate cyclase.
1,9-Dideoxyforskolin: Another derivative that does not stimulate adenylate cyclase but can inhibit glucose transport.
Uniqueness: 7-Tosyl-7-desacetylforskolin is unique in its ability to inhibit glucose transport without activating adenylate cyclase. This distinct mechanism of action makes it a valuable tool for studying the structural requirements for forskolin analogues and their effects on cellular processes .
Propiedades
Número CAS |
84010-23-1 |
|---|---|
Fórmula molecular |
C27H38O8S |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H38O8S/c1-8-24(5)15-19(29)27(31)25(6)18(28)13-14-23(3,4)21(25)20(30)22(26(27,7)35-24)34-36(32,33)17-11-9-16(2)10-12-17/h8-12,18,20-22,28,30-31H,1,13-15H2,2-7H3 |
Clave InChI |
NLJGHYOGIOVFGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(CCC(C3(C4(C2(OC(CC4=O)(C)C=C)C)O)C)O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


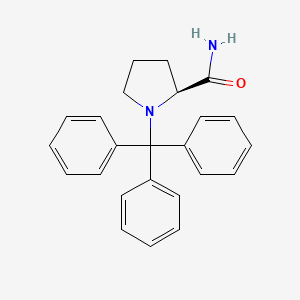
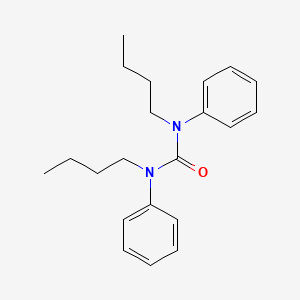
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
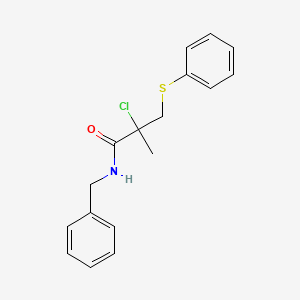
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
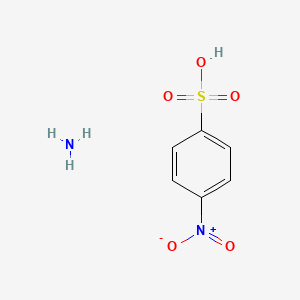
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)

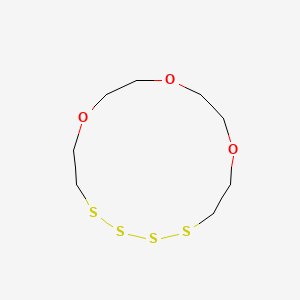
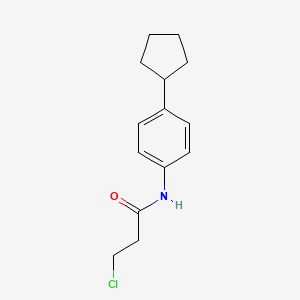
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
